2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile
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Overview
Description
2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that includes at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂.HClO₄, with ethanol as the solvent . This method is advantageous due to the accessibility and reusability of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might result in a compound with fewer oxygen-containing groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Its structure suggests potential as a non-steroidal anti-inflammatory agent.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile is not fully understood. its potential as an anti-inflammatory agent suggests that it may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . Molecular docking studies have shown that similar compounds can bind to the active site of COX-2, inhibiting its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphtho[1,2-D][1,3]oxazole derivatives, such as:
- 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3
Properties
CAS No. |
61575-66-4 |
---|---|
Molecular Formula |
C20H11N3O3 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[2-(3-nitrophenyl)ethenyl]benzo[e][1,3]benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C20H11N3O3/c21-12-14-11-18-20(17-7-2-1-6-16(14)17)22-19(26-18)9-8-13-4-3-5-15(10-13)23(24)25/h1-11H |
InChI Key |
XVOHRGKSMRRSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C(O3)C=CC4=CC(=CC=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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